2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide
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Description
2-methyl-N-(thiophen-2-ylmethyl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A range of pyrimidine derivatives, including structures similar to the specified compound, has been synthesized to explore their chemical and physical properties. These compounds have been characterized through various spectroscopic techniques and elemental analysis, providing insights into their potential for further chemical modifications and applications in drug discovery (Ahmed F. Ahmed, A. El-Dean, R. Zaki, & S. M. Radwan, 2018).
Antimicrobial Activity
- Novel derivatives of thiazolo[3,2-a]pyrimidine, which bear structural resemblances to the specified chemical compound, have shown promising antimicrobial properties. These findings suggest that such compounds could serve as a basis for developing new antimicrobial agents (V. L. Gein, T. M. Zamaraeva, N. A. Buzmakova, T. F. Odegova, & L. F. Gein, 2015).
Antitumor Properties
- Research into pyrimidine derivatives has identified several compounds with significant antitumor activity. This suggests that the structural framework of the specified compound could offer valuable insights for the development of new cancer therapeutics (Ghada S. Masaret, 2021).
Properties
IUPAC Name |
4-methyl-N-(thiophen-2-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-11-7-15-17-8-12-10-20(5-4-14(12)21(15)19-11)16(22)18-9-13-3-2-6-23-13/h2-3,6-8H,4-5,9-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZQDBYJXZWSKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)NCC4=CC=CS4)C=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.